5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are widely recognized for their presence in various natural products, pharmaceuticals, pesticides, and industrial materials. The specific structure of this compound includes an iodine atom, a ketone group, and a carboxylic acid group, making it a compound of interest in synthetic chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized through the aforementioned method provides easy access to various substituted nicotinates, which can be further modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The iodine atom and the ketone group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid include:
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the iodine atom but shares the core structure.
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a similar pyridine-like ring structure with different substituents.
5-Iodo-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid: Contains additional substituents on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, including the iodine atom, ketone group, and carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 63045-70-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H4INO3, with a molecular weight of approximately 265.01 g/mol. The compound contains an iodo substituent, which may enhance its biological activity by influencing the electronic properties and reactivity of the molecule.
Property | Value |
---|---|
Molecular Formula | C₆H₄INO₃ |
Molecular Weight | 265.01 g/mol |
CAS Number | 63045-70-5 |
Synonyms | 4-Hydroxy-5-iodonicotinic acid |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the dihydropyridine structure. For instance, derivatives of 5-Iodo-4-oxo-1,4-dihydropyridine have shown promising results against various cancer cell lines. In vitro studies indicate that these compounds can induce cytotoxic effects on cancer cells while sparing non-cancerous cells.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several dihydropyridine derivatives, including this compound. The compounds were tested on A549 human lung adenocarcinoma cells using an MTT assay. The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of 5-Iodo-4-oxo-1,4-dihydropyridine derivatives have also been investigated. These compounds exhibit activity against multidrug-resistant strains of bacteria, making them valuable candidates in the fight against resistant pathogens.
Table 2: Antimicrobial Activity Against Pathogens
Pathogen | Activity Observed |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed |
Escherichia coli | Moderate inhibition |
Klebsiella pneumoniae | Significant inhibition observed |
The mechanism by which 5-Iodo-4-oxo-1,4-dihydropyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways in cancer cells and disrupts bacterial cell wall synthesis or function in microbial pathogens.
Safety and Toxicology
Safety assessments indicate that while 5-Iodo-4-oxo-1,4-dihydropyridine exhibits promising biological activity, it also poses certain risks. Toxicological evaluations classify it as having moderate toxicity upon oral administration and potential irritant properties upon skin contact .
Table 3: Toxicological Profile
Endpoint | Classification |
---|---|
Acute Toxicity (Oral) | Category 4 |
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Properties
Molecular Formula |
C6H4INO3 |
---|---|
Molecular Weight |
265.01 g/mol |
IUPAC Name |
5-iodo-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
AZGAIXPOAKUPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)C(=O)O |
Origin of Product |
United States |
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